molecular formula C8H7BrN4S B8663143 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

Cat. No. B8663143
M. Wt: 271.14 g/mol
InChI Key: NMCTXXPYPRFDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole is a useful research compound. Its molecular formula is C8H7BrN4S and its molecular weight is 271.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

Molecular Formula

C8H7BrN4S

Molecular Weight

271.14 g/mol

IUPAC Name

4-bromo-2-(4-cyclopropyl-1,2,4-triazol-3-yl)-1,3-thiazole

InChI

InChI=1S/C8H7BrN4S/c9-6-3-14-8(11-6)7-12-10-4-13(7)5-1-2-5/h3-5H,1-2H2

InChI Key

NMCTXXPYPRFDEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NN=C2C3=NC(=CS3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 4-bromothiazole-2-carbohydrazide (620 mg, 2.8 mmol) and toluene (9 mL) were added to a sealable vial, and N,N-dimethylformamide/N,N-dimethylacetamide complex (920 μL, 6.9 mmol) was added. The mixture was stirred for 5 minutes, then cyclopropyl amine (770 μL, 11 mmol), and acetic acid (160 μL, 2.8 mmol) were added, and the reaction was heated in a microwave reactor at 150° C. for 30 minutes. The solvent was removed under reduced pressure, and the residue purified by flash chromatography (1→7% methanol in methylene chloride) to afford 740 mg of 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole (contaminated with DMF•DMA, but used directly in next step).
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
770 μL
Type
reactant
Reaction Step Two
Quantity
160 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-bromothiazole-2-carbohydrazide (620 mg, 2.8 mmol) and toluene (9 mL) were added to a sealable vial, DMF.DMA (920 μL, 6.9 mmol) was added and the reaction was stirred for 5 minutes. Cyclopropyl amine (770 μL, 11 mmol), and AcOH (160 μL, 2.8 mmol) were added and the reaction was heated in a microwave reactor at 150° C. for 30 minutes. The reaction was concentrated and purified by flash chromatography (1→7% MeOH in CH2Cl2) to afford 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole (contaminated with DMF.DMA for next step).
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
920 μL
Type
reactant
Reaction Step Two
Quantity
770 μL
Type
reactant
Reaction Step Three
Name
Quantity
160 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-bromothiazole-2-carbohydrazide (620 mg, 2.8 mmol) and toluene (9 mL) were added to a sealable vial, DMF·DMA (920 μL, 6.9 mmol) was added and the reaction was stirred for 5 minutes. Cyclopropyl amine (770 μL, 11 mmol), and AcOH (160 μL, 2.8 mmol) were added and the reaction was heated in a microwave reactor at 150° C. for 30 minutes. The reaction was concentrated and purified by flash chromatography (1→7% MeOH in CH2Cl2) to afford 740 mg of 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole (contaminated with DMF·DMA, but used directly in next step).
Quantity
620 mg
Type
reactant
Reaction Step One
Name
DMF·DMA
Quantity
920 μL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
770 μL
Type
reactant
Reaction Step Two
Name
Quantity
160 μL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.